molecular formula C8H11ClFNO B1593240 (2-Fluoro-5-methoxyphenyl)methanamine hydrochloride CAS No. 1134508-37-4

(2-Fluoro-5-methoxyphenyl)methanamine hydrochloride

Cat. No.: B1593240
CAS No.: 1134508-37-4
M. Wt: 191.63 g/mol
InChI Key: ZBJNXNIWBCYEKV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$ NMR : The free base form of related fluoro-methoxybenzylamines shows characteristic signals at $$ \delta $$ 3.73 ppm (singlet for methoxy protons) and $$ \delta $$ 4.41 ppm (doublet for benzylic methylene protons adjacent to the amine). In the hydrochloride salt, the amine protons typically appear as broad singlets between $$ \delta $$ 8.0–10.0 ppm due to protonation.
  • $$ ^{13}\text{C} $$ NMR : Key signals include $$ \delta $$ 55.3 ppm (methoxy carbon), $$ \delta $$ 116.8 ppm (fluorine-coupled aromatic carbon), and $$ \delta $$ 158.5 ppm (oxygenated aromatic carbon).

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is expected to show:

  • A strong absorption band near $$ 2400–3000 \, \text{cm}^{-1} $$ for the ammonium N–H stretch.
  • Peaks at $$ 1250 \, \text{cm}^{-1} $$ (C–F stretch) and $$ 1020 \, \text{cm}^{-1} $$ (C–O–C symmetric stretch).

UV-Vis Spectroscopy

The compound’s UV absorption profile is dominated by the aromatic system, with $$ \lambda_{\text{max}} $$ near 270 nm attributed to $$ \pi \rightarrow \pi^* $$ transitions of the substituted benzene ring.

Tautomeric and Conformational Properties

Tautomerism is not observed in this compound due to the absence of enolizable protons or conjugated double bonds. However, conformational flexibility arises from:

  • Rotation of the methoxy group : The methoxy substituent can adopt equatorial or axial positions relative to the aromatic ring, influencing electronic interactions.
  • Ammonium group orientation : The protonated amine may engage in hydrogen bonding with the chloride counterion, stabilizing specific conformers.

Computational studies on analogous structures suggest that the para-methoxy group adopts a coplanar arrangement with the aromatic ring to maximize resonance stabilization, while the fluorine atom remains orthogonal to minimize steric hindrance.

Comparative Analysis of Free Base vs. Hydrochloride Salt Forms

Property Free Base Hydrochloride Salt
Solubility Low in water; soluble in organic solvents (e.g., DCM, THF) High water solubility due to ionic character
Melting Point ~85–90°C (estimated) >200°C (decomposition observed)
Stability Prone to oxidation in air Enhanced stability; hygroscopic
Spectroscopic Features Neutral amine $$ ^1\text{H} $$ NMR signals Broadened ammonium peaks in $$ ^1\text{H} $$ NMR

The hydrochloride salt’s crystalline nature improves handling and storage compared to the free base, which is often oily or low-melting. Protonation also alters electronic properties, as evidenced by shifts in IR stretching frequencies and NMR chemical shifts.

Properties

IUPAC Name

(2-fluoro-5-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c1-11-7-2-3-8(9)6(4-7)5-10;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJNXNIWBCYEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641069
Record name 1-(2-Fluoro-5-methoxyphenyl)methanamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134508-37-4
Record name 1-(2-Fluoro-5-methoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluoro-5-methoxyphenyl)methanamine hydrochloride
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Preparation Methods

Preparation of the Aromatic Aldehyde Intermediate

A critical precursor is (5-fluoro-2-methoxyphenyl)methanol or the corresponding aldehyde. One effective method involves a Grignard reaction starting from 2-bromo-4-fluoroanisole:

  • Halogen–Magnesium Exchange: 2-bromo-4-fluoroanisole is treated with isopropylmagnesium chloride (i-PrMgCl) or i-PrMgCl·LiCl in tetrahydrofuran (THF) under reflux to form the Grignard reagent.
  • Formylation: The Grignard reagent is then reacted with anhydrous dimethylformamide (DMF) at controlled temperatures (~45–55 °C) to yield the corresponding aldehyde.
  • Reduction: The aldehyde is subsequently reduced with lithium borohydride in THF at ~23 °C to afford (5-fluoro-2-methoxyphenyl)methanol.

This sequence requires careful temperature control to minimize side-products, such as ring-opened THF adducts, which can form at higher temperatures or with certain solvents. For example, conducting the halogen–magnesium exchange at 30 °C significantly reduces impurities and improves aldehyde purity to over 98% as confirmed by GC-MS analysis.

Step Reagents/Conditions Outcome/Purity
Halogen–Magnesium exchange 2-bromo-4-fluoroanisole + i-PrMgCl in THF, reflux or 30 °C Formation of Grignard reagent, minimal impurities at 30 °C
Formylation Addition of DMF in THF at 45–55 °C Aldehyde formation, purity ~98.8%
Reduction Lithium borohydride in THF at 23 °C (5-fluoro-2-methoxyphenyl)methanol, yield ~96%

Formation of (2-Fluoro-5-methoxyphenyl)methanamine

The amine functionality is introduced typically via reductive amination or direct amine formation:

  • Reductive Amination: The aldehyde intermediate reacts with ammonia or methylamine under reductive conditions using reducing agents such as sodium borohydride or catalytic hydrogenation to form the benzylamine.
  • Amine Formation via Mannich-Type Reaction: Another method involves reaction of the aromatic compound with formaldehyde and methylamine to form the desired amine structure, followed by conversion to the hydrochloride salt.

The reaction conditions such as solvent choice (ethanol, dichloromethane), temperature, and pH are optimized to maximize yield and purity. Refluxing and stirring are common to ensure complete reaction.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent THF for Grignard; Ethanol or DCM for amination THF preferred for Grignard due to solubility and reaction control
Temperature 30 °C for Grignard exchange; 45–55 °C for formylation; room temp to reflux for amination Lower temperatures reduce side products
pH Control Acidic conditions for hydrochloride salt formation Ensures product stability and crystallization
Reaction Time 1–2 hours for each step Monitored by GC-MS or TLC
Catalysts/Additives Sodium hydride, iodomethane for N-methylation (if needed) For selective functional group introduction

Summary of Preparation Route

Step No. Intermediate/Product Reaction Type Reagents/Conditions Yield/Notes
1 2-bromo-4-fluoroanisole Halogen–magnesium exchange i-PrMgCl in THF, 30 °C High purity Grignard reagent
2 (5-fluoro-2-methoxyphenyl)aldehyde Formylation DMF in THF, 45–55 °C ~98.8% purity
3 (5-fluoro-2-methoxyphenyl)methanol Reduction Lithium borohydride in THF, 23 °C ~96% yield
4 (2-Fluoro-5-methoxyphenyl)methanamine Reductive amination/amine formation Formaldehyde + methylamine, reflux, pH control High yield, hydrochloride salt isolated

Research Findings and Notes

  • The choice of solvent and temperature is critical in avoiding side reactions such as ring-opening of THF, which leads to impurities.
  • The Grignard reagent formation and subsequent formylation are highly sensitive to temperature; lower temperatures yield cleaner products.
  • The amine formation step can be tuned by adjusting the stoichiometry of formaldehyde and methylamine and the reaction pH to optimize the yield of the hydrochloride salt.
  • The hydrochloride salt form improves the compound's stability and ease of handling for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methoxyphenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenylmethanamines, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Intermediate for Organic Synthesis
(2-Fluoro-5-methoxyphenyl)methanamine hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its fluorinated structure enhances reactivity and selectivity in various chemical reactions, making it a valuable building block for synthetic chemists. The introduction of fluorine can significantly alter the electronic properties of the compound, which is advantageous for creating targeted chemical transformations.

Biological Research

Biological Pathway Studies
In biological research, this compound is utilized to study specific biological pathways and mechanisms. Its interactions with biological molecules can provide insights into cellular processes, particularly those involving neurotransmitter systems. For instance, it has been investigated for its binding affinity to serotonin receptors, especially the 5-HT2C receptor, which plays a crucial role in neurological and psychiatric disorders .

Case Studies on Receptor Binding
Research has shown that this compound exhibits activity at the 5-HT2C receptor, which is implicated in various psychiatric conditions. A comparative analysis of receptor binding affinities revealed that while this compound interacts with the receptor, it is less potent than some related compounds. The following table summarizes key findings:

CompoundReceptorEC50 (nM)Emax (%)
(2-Fluoro-5-methoxyphenyl)methanamine5-HT2C31271
Parent compound (2-(3-methylphenyl)cyclopropyl)methanamine5-HT2C4.895

This data indicates that modifications to the phenyl ring can significantly affect binding affinity and selectivity .

Medicinal Applications

Drug Development Potential
The compound's ability to interact with specific molecular targets makes it a candidate for therapeutic agents. Research indicates that fluorinated compounds often exhibit enhanced bioactivity and metabolic stability, which are desirable traits in drug design. The incorporation of fluorine into drug candidates can improve their pharmacokinetic properties, leading to better therapeutic outcomes .

Studies on CNS Disorders
Recent studies have focused on designing fluorinated derivatives of this compound as potential treatments for central nervous system (CNS) disorders. These derivatives have shown promise as selective agonists for serotonin receptors, which are critical in managing conditions such as depression and anxiety .

Industrial Applications

Specialty Chemicals Production
In addition to its applications in research and medicine, this compound is also used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications where high stability and reactivity are required .

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-5-methoxyphenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

(2-Fluoro-5-methoxyphenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C8H10ClFNO
  • Molecular Weight : 195.63 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in water and organic solvents

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound has been shown to exhibit affinity for several receptors, particularly in the central nervous system, impacting neurotransmitter systems such as serotonin and dopamine.

Key Mechanisms:

  • Receptor Modulation : Acts as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release.
  • Inhibition of Enzymatic Activity : May inhibit enzymes involved in neurotransmitter metabolism, enhancing their availability.

Biological Activities

Research indicates that this compound possesses various biological activities, including:

  • Antimicrobial Activity : Demonstrated efficacy against a range of bacterial strains, suggesting potential for therapeutic applications in infectious diseases.
  • Anticancer Properties : Exhibits cytotoxic effects on cancer cell lines, with studies indicating significant antiproliferative activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits growth in various cancer cell lines
NeuropharmacologicalModulates serotonin and dopamine receptors

Case Studies and Research Findings

  • Antimicrobial Studies
    • A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition with minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating strong antimicrobial potential.
  • Cytotoxicity in Cancer Research
    • In a recent investigation, the compound was tested on several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). Results indicated an IC50 value of approximately 10 µM for A549 cells, demonstrating its potential as a lead compound for anticancer drug development.
  • Neuropharmacological Effects
    • Research into the neuropharmacological effects revealed that the compound acts as a selective serotonin reuptake inhibitor (SSRI), with implications for treating mood disorders. Binding affinity studies showed a Ki value of 20 nM at the serotonin transporter.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the significance of the fluorine and methoxy groups in enhancing biological activity. Modifications at these positions can lead to variations in receptor affinity and selectivity.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on ActivityReference
Fluorine at position 2Increases receptor binding affinity
Methoxy at position 5Enhances solubility and bioavailability

Q & A

Q. What are the recommended synthetic routes for (2-Fluoro-5-methoxyphenyl)methanamine hydrochloride?

  • Methodological Answer : The compound can be synthesized via reductive amination of 2-fluoro-5-methoxybenzaldehyde using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with a palladium catalyst. The primary amine intermediate is then treated with HCl to form the hydrochloride salt . For analogs like (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride, similar reductive amination protocols are employed, with yields dependent on reaction temperature and catalyst loading .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm.
  • NMR : Confirm substitution patterns (e.g., fluorine at C2, methoxy at C5) via 1^1H and 19^19F NMR. For example, the methoxy group typically resonates at δ 3.7–3.9 ppm .
  • Mass Spectrometry : Exact mass (calc. for C8_8H10_{10}ClFNO): 190.04 (M+H)+. Compare with databases like for metabolites with similar masses .

Q. What are the solubility and storage recommendations for this compound?

  • Methodological Answer : The hydrochloride salt is typically soluble in polar solvents (e.g., water, DMSO, methanol). Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Refer to safety data sheets (SDS) for structurally related amines, such as Methoxyphenamine hydrochloride, which advise inert atmospheres for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

  • Methodological Answer : Contradictions often arise from variations in temperature, catalyst purity, or moisture sensitivity. Conduct a Design of Experiments (DoE) to optimize parameters:
  • Temperature : Test 0–25°C for reductive amination to minimize side products.
  • Catalyst Screening : Compare NaBH3CN vs. Pd/C hydrogenation for efficiency.
  • Moisture Control : Use molecular sieves or anhydrous solvents. Analogous protocols for MAO inhibitors (e.g., Rasagiline mesylate) emphasize strict anhydrous conditions .

Q. What strategies mitigate instability of the free base form during synthesis?

  • Methodological Answer : The free base is prone to oxidation due to electron-rich aromatic substituents. Strategies include:
  • In-situ Salt Formation : Immediately treat the free base with HCl gas post-synthesis.
  • Stabilizing Additives : Use antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w.
  • Low-Temperature Storage : Store intermediates at -20°C under nitrogen. Similar approaches are documented for thiazole-based methanamine hydrochlorides .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Methodological Answer : Variations may stem from impurities (e.g., residual solvents, byproducts) or assay conditions.
  • Impurity Profiling : Use LC-MS to identify and quantify contaminants (e.g., unreacted aldehyde).
  • Assay Standardization : Validate activity using a reference standard (e.g., Phenylephrine hydrochloride in ) to calibrate dose-response curves .
  • Replicate Studies : Perform triplicate experiments with blinded controls to reduce bias.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Fluoro-5-methoxyphenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Fluoro-5-methoxyphenyl)methanamine hydrochloride

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